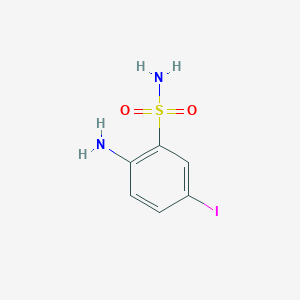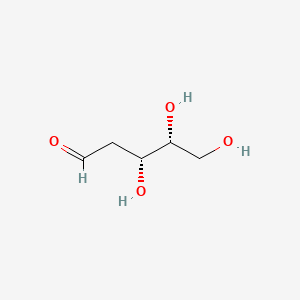
2-Amino-5-iodobenzenesulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-5-iodobenzenesulfonamide consists of an iodine atom and a sulfonamide group attached to a benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .Physical And Chemical Properties Analysis
This compound is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol . The compound has a high melting point greater than 200°C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations :
- A study by Dragovich et al. (2008) detailed an efficient large-scale synthesis method for a related compound, 2-Amino-5-methanesulfonylaminobenzenesulfonamide, highlighting the significance of such compounds in synthetic chemistry.
- Lei Lu et al. (2015) developed a strategy for direct synthesis of amino-(N-alkyl)benzenesulfonamides, demonstrating the chemical versatility and potential of such compounds in N-alkylation processes (Lu et al., 2015).
- The work of Kaneda et al. (2017) on the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) for use in click reactions emphasizes the adaptability of these compounds in organic synthesis (Kaneda et al., 2017).
Pharmaceutical Applications :
- Havránková et al. (2021) investigated 1,3,5-triazinyl aminobenzenesulfonamides for their inhibitory activity against human carbonic anhydrases and their potential as anti-VRE (vancomycin-resistant Enterococcus) agents, highlighting the biomedical relevance of aminobenzenesulfonamide derivatives (Havránková et al., 2021).
Material Science and Catalysis :
- Research by Bahlaouan et al. (2011) on the copper-catalyzed amination of 2-iodobenzenesulfonamide demonstrates the role of such compounds in catalysis and material synthesis (Bahlaouan et al., 2011).
- Fülöpová and Soural (2015) explored the use of polymer-supported benzenesulfonamides in solid-phase synthesis, indicating the utility of these compounds in creating diverse chemical structures (Fülöpová & Soural, 2015).
Novel Compound Synthesis :
- Kaneda's (2020) review on the synthesis of cyclic compounds containing aminobenzenesulfonamide showcases the compound's importance in creating new chemical structures, emphasizing its utility in pharmaceutical research (Kaneda, 2020).
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-5-iodobenzenesulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folate .
Mode of Action
This compound interacts with its targets by acting as a competitive inhibitor . It competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s activity. This inhibition disrupts the normal functioning of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway . Folate is required for cells to make nucleic acids, such as DNA or RNA. Therefore, the inhibition of this pathway can have significant downstream effects, including the disruption of DNA synthesis and cell replication .
Result of Action
The result of this compound’s action is the inhibition of bacterial DNA synthesis due to the disruption of the folate synthesis pathway . This leads to the prevention of bacterial growth and replication, making this compound an effective antibacterial compound .
Propriétés
IUPAC Name |
2-amino-5-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPOFKNGJJYOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)
![(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/structure/B3042219.png)

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)